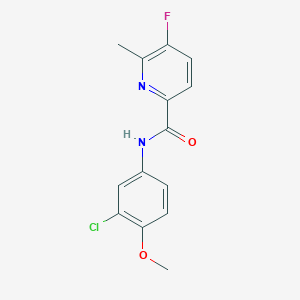

N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide

CAS No.: 2415469-99-5

Cat. No.: VC4324096

Molecular Formula: C14H12ClFN2O2

Molecular Weight: 294.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2415469-99-5 |

|---|---|

| Molecular Formula | C14H12ClFN2O2 |

| Molecular Weight | 294.71 |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide |

| Standard InChI | InChI=1S/C14H12ClFN2O2/c1-8-11(16)4-5-12(17-8)14(19)18-9-3-6-13(20-2)10(15)7-9/h3-7H,1-2H3,(H,18,19) |

| Standard InChI Key | XAUYQELEDQQQBB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)F |

Introduction

Synthesis

The synthesis of pyridine derivatives typically involves the formation of the pyridine ring followed by the introduction of substituents. For N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide, synthesis might involve a condensation reaction between a pyridine-2-carboxylic acid derivative and a 3-chloro-4-methoxyaniline in the presence of a coupling agent.

Biological Activities

Pyridine derivatives are known for their diverse biological activities:

-

Antimicrobial Activity: Compounds with similar structures have shown efficacy against various microorganisms by interfering with cellular processes.

-

Anticancer Activity: Some pyridine derivatives exhibit anticancer properties by inhibiting cell growth or inducing apoptosis.

-

Antiviral Activity: Pyridine-based compounds have been explored for their potential to inhibit viral replication.

Research Findings

While specific research findings on N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide are not available, studies on related compounds suggest that modifications in the pyridine ring and the attached functional groups can significantly influence biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume